methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, thioxo, and thiazolidinylidene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, introduction of the methoxy groups, and the final coupling reaction to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieve consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or thioxo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects, or it may disrupt the cell membrane of microorganisms, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate shares similarities with other thiazolidinone derivatives, such as:
- This compound
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its unique structural arrangement. This gives it distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H22N2O6S2 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 2-[[4-hydroxy-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C18H22N2O6S2/c1-23-7-5-6-20-16(21)15(28-18(20)27)10-19-12-9-14(25-3)13(24-2)8-11(12)17(22)26-4/h8-10,21H,5-7H2,1-4H3 |
InChI Key |
CLGSEKFOEFLXIL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=C(SC1=S)C=NC2=CC(=C(C=C2C(=O)OC)OC)OC)O |
Origin of Product |
United States |
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